Tetracycline

Description

Historical Context of Tetracycline Discovery and Scientific Elucidation

The journey into this compound research began in the 1940s, a period of intense antibiotic discovery. researchgate.net The first of this class, chlorthis compound, was discovered by Benjamin Minge Duggar in 1945, who was working as a consultant for Lederle Laboratories after retiring from the University of Wisconsin. researchgate.netwikipedia.org Duggar, a renowned expert in soil fungi, headed a soil screening program that analyzed thousands of samples. researchgate.netnih.gov A particular soil sample from a field in Columbia, Missouri, yielded a golden-hued mold, Streptomyces aureofaciens, which produced the new antibiotic. researchgate.netnih.govscripps.edu Owing to its color, the compound was named Aureomycin. mdpi.com Following its discovery, it was first prescribed in 1948 and received approval from the U.S. Food and Drug Administration (FDA) that same year. researchgate.netnih.govmdpi.com

Almost concurrently, the pharmaceutical company Pfizer was conducting its own global search for new antibiotics. scripps.edubaranlab.org This effort led to the discovery of oxythis compound (marketed as Terramycin) in 1949, isolated from Streptomyces rimosus. nih.govbaranlab.orgnih.gov This second member of the this compound family gained FDA approval in 1950 and was noted for being slightly more water-soluble than Aureomycin. nih.govmdpi.com

The parent compound, this compound itself, was discovered in 1953. nih.gov Researchers at Pfizer found that chlorthis compound could be chemically modified through catalytic hydrogenation—treating it with hydrogen and a palladium catalyst—to remove the chlorine atom, resulting in the creation of this compound. wikipedia.orgnih.gov This new compound demonstrated an improved pharmacokinetic profile. nih.gov

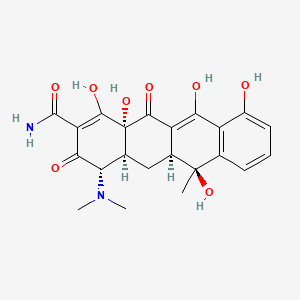

A pivotal moment in this compound science was the elucidation of its complex chemical structure. The structure of Aureomycin was determined in 1952 by a collaborative effort between Pfizer and the research group of R.B. Woodward, with the findings published in 1954. wikipedia.org Tetracyclines are characterized by a four-ring, linearly condensed naphthacene carboxamide nucleus. mdpi.comnih.govmdpi.com

Table 1: Discovery Timeline of First-Generation Tetracyclines

| Compound Name | Producing Organism | Discoverer/Company | Year of Discovery/Report | Year of FDA Approval |

| Chlorthis compound (Aureomycin) | Streptomyces aureofaciens | Benjamin Minge Duggar (Lederle Laboratories) | 1945/1948 researchgate.netwikipedia.org | 1948 nih.govmdpi.com |

| Oxythis compound (Terramycin) | Streptomyces rimosus | Pfizer | 1949/1950 baranlab.orgnih.gov | 1950 nih.govmdpi.com |

| This compound | (Semi-synthetic from Chlorthis compound) | Pfizer | 1953 nih.gov | 1954 wikipedia.org |

Evolution of Research Trajectories in this compound Science

Following the initial discoveries, research on tetracyclines evolved significantly, moving from the isolation of natural products to the deliberate design of semi-synthetic and fully synthetic derivatives. researchgate.netharvard.edu This evolution was largely driven by the emergence of bacterial resistance. The first this compound-resistant bacterium, Shigella dysenteriae, was identified in 1953, shortly after the antibiotics were introduced. nih.govoup.com Bacteria developed resistance primarily through two mechanisms: acquiring genes for efflux pumps that eject the antibiotic from the cell, or for ribosomal protection proteins that dislodge this compound from its target, the 30S ribosomal subunit. wikipedia.orgmdpi.comnih.gov

This challenge spurred the development of second-generation tetracyclines in the 1960s and 1970s. researchgate.netnih.gov These semi-synthetic analogs were designed to have improved potency, better pharmacokinetic properties, and efficacy against resistant bacteria. researchgate.netnih.gov Notable compounds from this era include doxycycline (FDA-approved in 1967) and minocycline (FDA-approved in 1971), which became mainstays in treating bacterial infections. nih.govresearchgate.net

The continued rise of multidrug-resistant pathogens prompted a new wave of research, leading to third-generation tetracyclines. researchgate.netmdpi.com A key example is tigecycline, a synthetic derivative of minocycline discovered in 1993 and approved by the FDA in 2005. nih.govwikipedia.org Classified as a glycylcycline, it features a unique glycylamido moiety attached to the 9-position of the this compound ring, a modification that allows it to overcome the common resistance mechanisms of efflux and ribosomal protection. mdpi.com More recent research has produced fourth-generation compounds like eravacycline and omadacycline, further expanding the arsenal against resistant bacteria. researchgate.net A significant technological advance in this field is the development of the first highly practical, fully synthetic route to the this compound class, which allows for the creation of thousands of novel analogs with structural modifications not achievable through semi-synthesis from fermentation products. harvard.edu

In parallel to the development of new antibiotics, a distinct and significant research trajectory has focused on the non-antibiotic properties of tetracyclines. frontiersin.orgresearchgate.net Scientific investigations have revealed that these compounds possess potent anti-inflammatory, immunomodulatory, and anti-apoptotic effects, independent of their antimicrobial action. mdpi.comfrontiersin.orgopendentistryjournal.com Research has shown that tetracyclines can inhibit matrix metalloproteinases (MMPs), scavenge reactive oxygen species, and suppress the production of pro-inflammatory cytokines. mdpi.comresearchgate.net This has opened up potential applications for tetracyclines in a wide range of non-infectious diseases, including dermatological conditions, neurodegenerative disorders, and cancer. researchgate.netnih.govfrontiersin.org

Table 2: Evolution of this compound Generations and Research Focus

| Generation | Representative Compounds | Key Research Focus | Driving Factors |

| First Generation (1940s-1950s) | Chlorthis compound, Oxythis compound, this compound | Discovery of natural products from soil microorganisms; Elucidation of basic chemical structure. researchgate.netnih.gov | Search for novel broad-spectrum antibiotics. nih.gov |

| Second Generation (1960s-1970s) | Doxycycline, Minocycline, Methacycline | Creation of semi-synthetic derivatives with improved potency and pharmacokinetics. nih.govresearchgate.net | Emergence of bacterial resistance; Desire for improved drug properties. researchgate.net |

| Third/Fourth Generation (1990s-Present) | Tigecycline, Eravacycline, Omadacycline | Design of synthetic and semi-synthetic analogs to overcome resistance mechanisms (e.g., glycylcyclines). mdpi.comresearchgate.net | Increasing prevalence of multidrug-resistant pathogens. nih.gov |

| Parallel Research Trajectory | Doxycycline, Minocycline, Chemically Modified Tetracyclines (CMTs) | Investigation of non-antibiotic properties: anti-inflammatory, immunomodulatory, MMP inhibition. researchgate.netopendentistryjournal.com | Observation of clinical efficacy in non-infectious inflammatory diseases. mdpi.comfrontiersin.org |

Propriétés

IUPAC Name |

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXMGUDVXFXRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-54-8 | |

| Record name | tetracycline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Architecture and Rational Design of Tetracycline Derivatives

Fundamental Structural Features of the Tetracycline Core Skeleton

The foundational structure of the this compound class of antibiotics is a linearly fused, four-ring system known as an octahydrotetracene-2-carboxamide skeleton. wikipedia.org This tetracyclic nucleus, comprising rings designated A, B, C, and D, creates a rigid and complex molecular framework. wikipedia.orgresearchgate.net The core is an amphoteric compound, forming salts with both strong acids and bases. purdue.edu

An essential characteristic of the this compound scaffold is its dense arrangement of functional groups. wikipedia.org The antibacterial activity of tetracyclines is critically dependent on several key features. mdpi.com The A-ring possesses an enolized tricarbonylmethane system from C1 to C3, which is vital for its biological function. mdpi.comuomus.edu.iq A dimethylamino group at the C4 position, typically in the natural 4S isomer configuration, is also pivotal for optimal antibacterial activity. mdpi.combiomedres.us The "lower" peripheral region of the molecule, encompassing the C10 phenol and the C11-C12 keto-enol substructure in conjunction with a hydroxyl group at C12a, is also required. wikipedia.orgmdpi.com

The stereochemistry of tetracyclines is notably complex, with multiple chiral centers. Depending on the specific substitutions, carbon atoms at positions 4, 4a, 5, 5a, 6, and 12a can be chiral. uomus.edu.iqbris.ac.ukyoutube.com For instance, naturally occurring this compound has five asymmetric centers at C-4, C-4a, C-5a, C-6, and C-12a. bris.ac.uk This intricate three-dimensional arrangement is crucial for the molecule's interaction with its target, the bacterial ribosome.

Systematic Structural Modifications and Derivatization Strategies for Tetracyclines

The evolution of tetracyclines has been marked by systematic chemical modifications to the core scaffold, aimed at enhancing potency, improving pharmacokinetic properties, and overcoming bacterial resistance. nih.govresearchgate.net These efforts have led to distinct generations of this compound antibiotics.

First-generation tetracyclines, such as chlorthis compound and oxythis compound, were discovered as natural fermentation products of Streptomyces bacteria. nih.govcreative-diagnostics.com

Second-generation tetracyclines are semi-synthetic derivatives with improved characteristics. nih.govresearchgate.netcreative-diagnostics.com Key modifications were made at positions C5, C6, and C7. creative-diagnostics.com For example, doxycycline was created through the removal of the C6-hydroxyl group, which increases its stability. researchgate.net Minocycline, another important second-generation agent, features a dimethylamino group at C7, enhancing its potency. nih.gov

Third-generation tetracyclines were developed specifically to combat the primary mechanisms of this compound resistance: efflux pumps and ribosomal protection. wikipedia.orgcreative-diagnostics.com This generation includes the glycylcyclines, fluorocyclines, and aminomethylcyclines. creative-diagnostics.comnih.gov

Glycylcyclines : The hallmark of this class is the addition of a glycylamido moiety, most notably at the C9 position of the D-ring. nih.govmdpi.comresearchgate.net Tigecycline, a derivative of minocycline, was the first glycylcycline and features a 9-t-butyl-glycylamido side chain. nih.govbioline.org.brwikipedia.org This large substituent sterically hinders the mechanisms of ribosomal protection and makes the molecule a poor substrate for efflux pumps. researchgate.netbioline.org.br

Fluorocyclines : Eravacycline is a synthetic fluorocycline that contains a fluorine atom at C7 and a pyrrolidinoacetamido group at C9, modifications that increase its affinity for the ribosome. nih.govnih.govmdpi.com

Aminomethylcyclines : This class is characterized by an aminomethyl group at the C9 position. Omadacycline, a derivative of minocycline, belongs to this group and is designed to overcome both major resistance mechanisms. nih.govtandfonline.comnih.gov

Sarecyclines : A more recent development, sarecycline, is distinguished by a long and bulky moiety at the C7 position, which provides a narrower spectrum of activity. nih.govnih.govpnas.org This unique C7 extension interacts directly with the messenger RNA (mRNA) in the ribosome, enhancing its inhibitory effect. nih.govpnas.org

These derivatization strategies are summarized in the table below.

| Generation | Class | Key Structural Modification(s) | Example(s) |

| First | Natural Products | Naturally occurring scaffold | Chlorthis compound, Oxythis compound, this compound |

| Second | Semi-synthetic | Modifications at C5, C6, C7 | Doxycycline, Minocycline |

| Third | Glycylcyclines | N-alkyl-glycylamido group at C9 | Tigecycline |

| Third | Fluorocyclines | Fluorine at C7 and pyrrolidinoacetamido group at C9 | Eravacycline |

| Third | Aminomethylcyclines | Aminomethyl group at C9 | Omadacycline |

| Third | Sarecyclines | Large, stable moiety at C7 | Sarecycline |

Quantitative Structure-Activity Relationship (QSAR) Analysis in this compound Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that has been instrumental in the rational design and optimization of this compound derivatives. nih.govresearchgate.net QSAR seeks to establish a statistically significant correlation between the chemical structure of a group of compounds and their biological activity. mdpi.commdpi.com This allows researchers to predict the potency of novel, unsynthesized molecules and to understand the specific structural features that govern their efficacy.

In the field of this compound research, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable. mdpi.commdpi.comslideshare.net These approaches analyze the steric, electrostatic, and other physicochemical fields surrounding a series of aligned molecules to determine which properties are favorable or unfavorable for activity. mdpi.comslideshare.net

Key insights from QSAR studies on tetracyclines include:

Highlighting Essential Features : QSAR models have confirmed the importance of the core structural elements, such as the keto-enol system in the A-ring and the phenolic D-ring, for antibacterial action. mdpi.com

Guiding Derivatization : The models provide maps that indicate where structural modifications are likely to enhance or diminish activity. For example, CoMFA and CoMSIA contour maps can reveal regions where bulky groups are preferred (favorable steric interactions) or where positive or negative electrostatic potential is beneficial for binding to the ribosomal target. mdpi.comnih.gov

Optimizing Substituents : Studies have used QSAR to analyze the impact of different substituents on the aromatic D-ring and the C2-carboxamide group, guiding the synthesis of more potent derivatives. researchgate.net For example, a 3D-QSAR study on the anti-fibrillogenic activity of tetracyclines highlighted that electro-donating substituents on the D-ring were a favorable substitution pattern. researchgate.net

By providing a theoretical framework to understand how structural changes affect biological function, QSAR has helped to accelerate the development of third-generation tetracyclines that can effectively combat resistant bacteria. nih.govnih.gov

Biosynthetic Pathways and Synthetic Methodologies for Tetracyclines

Elucidation of Natural Tetracycline Biosynthesis Pathways

The journey to uncovering how microorganisms construct tetracyclines began decades ago, evolving from classical feeding studies with mutant strains to sophisticated genetic and biochemical analyses. nih.gov Early work in the 1960s with blocked mutants of Streptomyces species identified crucial intermediates, providing the first glimpses into the biosynthetic sequence long before the responsible genes were known. nih.gov These foundational studies established that the this compound scaffold is assembled through a polyketide pathway, a common strategy in bacteria for producing complex organic molecules. cjnmcpu.comkegg.jp

The biosynthesis of tetracyclines like oxythis compound and chlorthis compound begins with a unique starter unit, malonamoyl-CoA, which is extended by several molecules of malonyl-CoA to create a linear poly-β-ketone backbone. ontosight.ailibretexts.orgontosight.ai This stands in contrast to other polyketides that often start with acetyl-CoA. cjnmcpu.com A series of enzyme-catalyzed cyclizations and subsequent chemical modifications, or "tailoring steps," then systematically build and decorate the characteristic four-ring system. nih.govcjnmcpu.com

The genetic blueprints for this compound production are located in biosynthetic gene clusters (BGCs), stretches of DNA that encode all the necessary enzymes and regulatory proteins. ontosight.airsc.org The BGCs for oxythis compound (from Streptomyces rimosus), chlorthis compound (from Streptomyces aureofaciens), and the anticancer this compound SF2575 have been identified and sequenced, revealing a conserved set of core enzymes alongside unique tailoring enzymes that lead to structural diversity. nih.govescholarship.org

At the heart of the pathway is the minimal polyketide synthase (PKS) , a multi-enzyme complex responsible for assembling the polyketide chain. nih.govcjnmcpu.com In the oxythis compound (otc) cluster, this consists of the ketosynthase (OxyA), the chain length factor (OxyB), and the acyl-carrier protein (OxyC). nih.gov This trio iteratively condenses malonyl-CoA units to forge the nascent polyketide backbone. nih.govcjnmcpu.com

Once the chain is formed, a cascade of other enzymes takes over. Cyclases and aromatases guide the folding and cyclization of the flexible polyketide chain into the rigid tetracyclic core. Surprisingly, only two cyclases, OxyK (a C7/C12 cyclase) and OxyN, are required to form all four rings. nih.gov Subsequent modifications are carried out by a suite of tailoring enzymes, including methyltransferases, oxygenases, and aminotransferases, which add the final chemical details that are crucial for the compound's antibiotic activity. nih.govescholarship.org

Table 1: Key Enzymes in Oxythis compound Biosynthesis

| Enzyme(s) | Gene(s) | Function |

| Minimal Polyketide Synthase | oxyA, oxyB, oxyC | Assembles the poly-β-ketone backbone from a malonamoyl-CoA starter and malonyl-CoA extenders. nih.govcjnmcpu.com |

| Cyclases | oxyK, oxyN | Catalyze the sequential cyclization of the polyketide chain to form the four-ring scaffold. nih.gov |

| C-6 Methyltransferase | oxyF | Adds a methyl group at the C-6 position of the pretetramid precursor. nih.gov |

| Hydroxylases/Oxygenases | oxyL, oxyS | Catalyze hydroxylation at various positions, such as C-12a and C-5, on the this compound core. nih.govescholarship.org |

| Aminotransferase | oxyQ | Involved in the C-4 amination step. nih.gov |

| N,N-Dimethyltransferase | oxyT | Catalyzes the addition of two methyl groups to the C-4 amino group. nih.gov |

| Flavin-dependent monooxygenase | oxyR | Involved in the final transformations from anhydrothis compound to oxythis compound. escholarship.org |

The this compound biosynthetic pathway proceeds through a series of stable chemical intermediates. The identification of these molecules from mutant strains has been instrumental in mapping the sequence of enzymatic reactions. nih.govbris.ac.uk

The pathway initiates with the formation of the starter unit, malonamoyl-CoA , a process catalyzed by an amidotransferase. cjnmcpu.comlibretexts.org This starter unit is loaded onto the PKS, which then performs nine successive condensation reactions with malonyl-CoA. libretexts.org The resulting polyketide chain undergoes a series of cyclizations to form the first key tetracyclic intermediate, pretetramid . nih.gov

From pretetramid, a series of post-PKS modifications occur. Key intermediates that have been isolated and characterized include:

6-Methylpretetramid : Formed by the action of a C-methyltransferase (OxyF in the oxythis compound pathway) on a pretetramid precursor. nih.gov

Anhydrothis compound (ATC) : A crucial, late-stage intermediate that is a direct precursor to this compound. nih.govkegg.jp Its formation from 6-methylpretetramid involves several enzymatic steps including hydroxylations and amination. nih.gov

5a,11a-Dehydrothis compound (DHTC) : In chlorthis compound biosynthesis, ATC is converted to DHTC by an oxygenase. nih.gov

The final steps in oxythis compound biosynthesis involve the conversion of anhydrothis compound through a series of oxidation and reduction reactions, catalyzed by enzymes like OxyS and OxyR, to install the hydroxyl groups at the C-5 and C-6 positions. escholarship.org

Table 2: Major Intermediates in the this compound Biosynthetic Pathway

| Intermediate | Precursor | Key Enzyme(s) | Significance |

| Malonamoyl-CoA | Malonyl-CoA + Amine Source | Amidotransferase (e.g., OxyD) | Unique starter unit for the polyketide chain. cjnmcpu.comlibretexts.org |

| 6-Methylpretetramid | Pretetramid | C-Methyltransferase (e.g., OxyF) | An early, stable tetracyclic intermediate. nih.govbris.ac.uk |

| 4-Keto-Anhydrothis compound | 6-Methylpretetramid derivatives | Hydroxylases, Aminotransferases | A key branching point leading to diverse this compound structures. cjnmcpu.comnih.gov |

| Anhydrothis compound (ATC) | 4-Keto-Anhydrothis compound | Reductases, Dehydratases | The final tetracyclic core before terminal oxidations. nih.gov |

| 5a,11a-Dehydrooxythis compound (DHOTC) | Anhydrothis compound | Oxygenase (e.g., OxyS) | The immediate precursor to oxythis compound, requiring a final reduction. nih.govescholarship.org |

Identification of Key Biosynthetic Genes and Enzyme Systems

Chemoenzymatic and Total Synthetic Approaches to this compound Analogues

The chemical complexity and sensitivity of the this compound molecule present formidable challenges to laboratory synthesis. illinois.edu Despite this, both total synthesis and chemoenzymatic strategies have been developed, driven by the need for novel analogues with improved properties. nih.govescholarship.org

Total synthesis, the complete chemical construction of the molecule from simple starting materials, was a landmark achievement. Early routes were lengthy and low-yielding. illinois.edu More recent, convergent strategies, notably from the Myers group, have made the synthesis of tetracyclines and their analogues more practical. organic-chemistry.orgacs.org These methods often involve the construction of the AB ring system and the D ring system separately, followed by a key reaction, such as a Michael-Claisen condensation, to form the C ring and unite the fragments. acs.org Another powerful approach has utilized the Diels-Alder reaction to construct the core structure. organic-chemistry.orgthieme-connect.com These synthetic platforms allow for the creation of analogues with modifications that are inaccessible through fermentation or semi-synthesis. acs.orgacs.org

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biological catalysts. This approach leverages the enzymes from the natural biosynthetic pathway to perform specific, often difficult, chemical transformations. nih.govjmb.or.kr For instance, glycosyltransferases, enzymes that attach sugar molecules to other compounds, have been used to create novel glycosylated this compound derivatives. jmb.or.krresearchgate.net These enzymes can exhibit relaxed substrate specificity, allowing them to attach various sugars to different positions on the this compound scaffold, thereby generating libraries of new compounds for biological screening. nih.govresearchgate.net

Regulatory Mechanisms Governing this compound Biosynthesis

The production of tetracyclines in Streptomyces is a tightly controlled process, governed by a network of regulatory proteins that switch the biosynthetic genes on and off in response to cellular and environmental signals. ontosight.aiontosight.ai This regulation ensures that the antibiotic is produced at the appropriate time, often during a specific phase of growth or under conditions of nutrient stress. ontosight.ai

Several families of regulatory proteins have been identified within this compound BGCs. ftb.com.hr A common feature in many antibiotic clusters, including the one for chlorthis compound, is the presence of a SARP (Streptomyces Antibiotic Regulatory Protein) . nih.govftb.com.hr These proteins act as pathway-specific activators, directly turning on the expression of the biosynthetic genes. nih.gov

Another critical layer of control is provided by TetR-family regulators . rsc.orgftb.com.hr These proteins typically act as repressors, binding to DNA and blocking the expression of genes, particularly those encoding efflux pumps that export the this compound out of the cell to prevent self-poisoning. rsc.org The this compound molecule itself can often bind to the TetR protein, causing it to release the DNA and allowing the expression of the resistance gene. rsc.org

Bioinformatic analysis of the oxythis compound gene cluster revealed the presence of otcG, a homologue of the LAL (LuxR) family of regulators. ftb.com.hr Gene disruption and overexpression experiments have shown that OtcG plays a positive regulatory role in oxythis compound biosynthesis, further highlighting the complex, multi-layered control systems that govern the production of these important antibiotics. ftb.com.hr

Molecular Mechanisms of Tetracycline Action

Ribosomal Target Binding and Inhibition of Protein Synthesis

The principal mechanism of action for typical tetracyclines is the inhibition of the elongation phase of protein synthesis. nih.gov They achieve this by binding to the ribosome and preventing the accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A site, which halts the addition of new amino acids to the growing polypeptide chain. nih.govfrontiersin.org

Tetracycline's primary target is the bacterial 30S ribosomal subunit, a complex composed of 16S ribosomal RNA (rRNA) and various ribosomal proteins. drugbank.comwikipedia.orgnih.gov While initial theories suggested that ribosomal proteins were the main target, it is now established that this compound primarily interacts with the 16S rRNA component. nih.govoup.com

Crystal structures of the 30S subunit have revealed multiple binding sites for this compound, though one is considered the primary, high-affinity site responsible for its inhibitory action. nih.gov This principal binding site, often referred to as Tet-1, is located in a pocket formed by helices h31 and h34 of the 16S rRNA, near the A site where decoding of the mRNA codon occurs. pnas.orgpnas.orgeur.nl

The interaction between this compound and the 16S rRNA is stabilized by a network of hydrogen bonds and the coordination of a magnesium ion, which is crucial for high-affinity binding. nih.gov Key nucleotides within the 16S rRNA that form the primary binding pocket include residues 1054 to 1056 and 1196 to 1200 of helix 34, and residues 964 to 967 of helix 31. eur.nl Specifically, photoaffinity labeling studies have identified crosslinks to nucleotides G693, G1300, and G1338 on the 16S RNA. oup.com While several ribosomal proteins, such as S3, S7, S8, S14, and S19, are essential for creating the this compound-binding domain, the direct interactions are predominantly with the rRNA. oup.com

In addition to the primary site, several secondary, lower-affinity binding sites have been identified. nih.govnih.gov For instance, a second high-affinity binding site has been proposed within the 3'-major domain of the 16S rRNA, involving nucleotides C936 and C948. nih.gov The existence of these multiple sites may contribute to the broader effects of this compound, though the primary inhibitory action is attributed to binding at the Tet-1 site. nih.gov

Interactive Table: this compound Binding Sites on the 30S Ribosomal Subunit

| Binding Site | Location on 16S rRNA | Key Interacting Nucleotides | Associated Ribosomal Proteins | Significance |

|---|---|---|---|---|

| Primary (Tet-1) | Between helix h34 and helix h31, near the A site. nih.govpnas.orgpnas.org | 1054-1056, 1196-1200 (h34); 964-967 (h31). eur.nl | S3, S7, S8, S14, S19. oup.com | Main inhibitory site, highest occupancy. nih.gov |

| Secondary (Tet-2 to Tet-6) | Various locations on the 30S subunit. nih.gov | C936, C948 have been identified for a second site. nih.gov | - | Lower affinity, potential ancillary effects. nih.gov |

The binding of this compound to the ribosome is not a passive event; it induces subtle but significant conformational changes in the 30S subunit. nih.gov While gross structural rearrangements are not observed in crystal structures, biochemical evidence suggests that this compound binding affects the structure of helix h44 in the 16S rRNA. nih.gov It is proposed that this compound may fix the ribosome in a particular conformation that is favorable for its stable binding. nih.gov These structural rearrangements, though minor, are believed to play a role in the drug's inhibitory mechanism. embopress.org The binding of this compound is associated with an activation energy of 58 kJ/mol, which often points to structural rearrangements in biological systems. embopress.org

The ultimate consequence of this compound binding to the primary site on the 30S subunit is the steric hindrance of aminoacyl-tRNA (aa-tRNA) accommodation in the A site. nih.govpnas.orgpnas.org This binding site partially overlaps with the position occupied by the anticodon stem-loop of a correctly positioned aa-tRNA. pnas.orgpnas.org By occupying this critical space, this compound physically blocks the incoming aa-tRNA, delivered by the elongation factor EF-Tu, from stably binding to the A site. nih.govfrontiersin.orgpnas.org

This blockage does not appear to interfere with the initial decoding steps or the GTPase activity of EF-Tu. nih.gov Instead, it prevents the final "accommodation" step, leading to a futile cycle of aa-tRNA binding and release. nih.gov This effectively halts the elongation of the polypeptide chain, as no new amino acids can be added, leading to the bacteriostatic effect. nih.gov

Conformational Changes Induced by this compound Binding

Non-Ribosomal Molecular Targets and Ancillary Mechanisms of Action

While the primary and most well-understood mechanism of this compound action is the inhibition of ribosomal protein synthesis, some "atypical" tetracyclines have been shown to have non-ribosomal targets. nih.gov These tetracyclines, which include compounds like anhydrothis compound and 6-thiathis compound, can disrupt bacterial membranes. nih.gov This action is distinct from the ribosome-targeting mechanism of "typical" tetracyclines like this compound itself, chlorthis compound, and minocycline. nih.govasm.org Additionally, some evidence suggests that this compound may alter the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components such as nucleotides. drugbank.com There have also been reports of a this compound-binding pocket in the bacterial elongation factor EF-Tu, but more recent kinetic studies under physiologically relevant conditions have shown that this compound does not directly affect EF-Tu's key functions. plos.org

Mechanistic Basis of Target Selectivity and Specificity for Tetracyclines

The clinical efficacy of this compound relies on its selective toxicity towards bacterial cells over eukaryotic host cells. This selectivity is primarily achieved at the level of the ribosome. oup.com this compound interacts only weakly with the 80S ribosomes found in eukaryotic cells, resulting in a much less potent inhibition of protein synthesis. oup.com The basis for this selectivity lies in subtle but critical differences in the rRNA sequences of bacterial (70S) and eukaryotic (80S) ribosomes, particularly within the this compound binding site. eur.nl

Furthermore, the mitochondria of eukaryotic cells, which possess their own 70S-like ribosomes, can be susceptible to this compound. nih.govoup.com This explains some of the antiprotozoal activities of this compound, as it can inhibit protein synthesis within the mitochondria of these parasites. nih.govoup.com However, the selectivity for bacteria is also enhanced by differences in drug uptake; tetracyclines passively diffuse through porin channels in bacterial membranes, a process that is less efficient in mammalian cells. drugbank.comwikipedia.org

Mutations in the 16S rRNA gene, specifically within the primary binding pocket, can confer resistance to this compound. eur.nl For example, a triple-base-pair substitution (AGA926-928 to TTC) in the 16S rRNA of Helicobacter pylori has been shown to mediate resistance by affecting the drug-ribosome interaction. eur.nl This underscores the specificity of the interaction and the critical role of the 16S rRNA structure in this compound's mechanism of action.

Molecular Mechanisms of Tetracycline Resistance

Efflux-Mediated Resistance Mechanisms

The most common form of tetracycline resistance involves the active pumping of the antibiotic out of the bacterial cell, a process mediated by efflux pumps. wikipedia.orgutar.edu.my This mechanism reduces the intracellular concentration of this compound to sub-toxic levels, thereby protecting the ribosomes, its primary target. wikipedia.orgutar.edu.my

Genetic Determinants and Classification of this compound Efflux Pumps (e.g., tet genes)

This compound efflux pumps are encoded by a diverse family of genes, primarily designated as tet genes. These genes are classified into different groups based on their amino acid sequence similarities. brieflands.com The most prevalent efflux pump genes belong to the major facilitator superfamily (MFS). scielo.br

Some of the well-characterized tet genes encoding efflux pumps include:

tet(A) and tet(B) : These are among the most frequently identified this compound resistance genes in Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii. brieflands.comscielo.brnih.gov The tet(B) gene product can export both this compound and minocycline. brieflands.com

tet(K) and tet(L) : These are more common in Gram-positive bacteria. researchgate.net

Other notable efflux pump genes include tet(C), tet(D), tet(E), tet(G), tet(H), tet(J), and tet(Z). brieflands.com

The expression of many of these efflux pump genes, particularly in Gram-negative bacteria, is regulated by repressor proteins, such as TetR. oup.comresearchgate.net In the absence of this compound, TetR binds to the operator region of the tet gene, blocking transcription. researchgate.netfrontiersin.org When this compound enters the cell, it binds to TetR, causing a conformational change that leads to the dissociation of the repressor from the DNA and subsequent transcription of the efflux pump gene. frontiersin.org

Table 1: Classification of Selected this compound Efflux Pump Genes

| Gene Class | Representative Genes | Primary Bacterial Hosts |

|---|---|---|

| Group 1 | tet(A), tet(B), tet(C), tet(D), tet(G), tet(H), tet(Z), tet(E), tet(I), tet(30) | Gram-negative bacteria |

| Group 2 | tet(K), tet(L) | Gram-positive bacteria |

| Other | tet(39), tet(41) | Acinetobacter, Serratia |

Data sourced from multiple studies. brieflands.commcmaster.ca

Structural and Mechanistic Insights into Efflux Protein Function

This compound efflux pumps are integral membrane proteins that function as antiporters, typically exchanging a proton for a this compound-cation complex. wikipedia.orgscielo.br These proteins are composed of transmembrane helices that form a channel through the inner bacterial membrane. frontiersin.org

The mechanism of efflux involves the following key steps:

Binding: The efflux pump recognizes and binds the this compound-metal ion complex from the cytoplasm. caister.com

Conformational Change: This binding event, coupled with the proton gradient across the membrane, induces a conformational change in the pump protein.

Translocation and Release: The conformational change facilitates the translocation of the this compound complex across the membrane and its release into the extracellular space. utar.edu.my

Some efflux pumps, like Tet(L) and Tet(K), exhibit a broader substrate specificity and can also catalyze the exchange of sodium (Na+) and potassium (K+) ions for protons. caister.com This multi-functionality may contribute to other physiological roles beyond antibiotic resistance. caister.com

Ribosomal Protection Mechanisms

The second major mechanism of this compound resistance involves the protection of the ribosome, the cellular machinery for protein synthesis. pnas.orgcreative-diagnostics.com This is achieved by specialized proteins known as ribosomal protection proteins (RPPs). pnas.org

Molecular Biology of Ribosomal Protection Proteins (e.g., TetM, TetO)

RPPs are soluble cytoplasmic proteins that bear structural and sequence similarity to translation elongation factors, particularly elongation factor G (EF-G). mdpi.comasm.org The genes encoding these proteins, such as tet(M) and tet(O), are widespread among both Gram-positive and Gram-negative bacteria. mdpi.comasm.org

tet(M) : First identified in Streptococcus species, tet(M) is one of the most prevalent RPP genes and is often found on mobile genetic elements like transposons. asm.org

tet(O) : Commonly found in Campylobacter, Streptococcus, and Enterococcus species. mdpi.com

Other RPP genes include tet(Q), tet(S), tet(W), and otr(A). asm.orgoup.com

These proteins are GTPases, meaning their function is dependent on the hydrolysis of guanosine triphosphate (GTP). pnas.orgresearchgate.net

Table 2: Key Ribosomal Protection Proteins and their Genetic Determinants

| Protein | Gene | Notable Bacterial Hosts |

|---|---|---|

| Tet(M) | tet(M) | Streptococcus, Staphylococcus, Enterococcus |

| Tet(O) | tet(O) | Campylobacter, Streptococcus, Enterococcus |

| Tet(Q) | tet(Q) | Bacteroides |

| Tet(S) | tet(S) | Listeria, Enterococcus |

| Otr(A) | otr(A) | Streptomyces |

Data compiled from various research articles. mdpi.comasm.orgoup.com

Interaction Dynamics of Ribosomal Protection Proteins with the Ribosome

RPPs protect the ribosome from this compound by directly interacting with it and causing the dislodging of the bound antibiotic. pnas.orgpnas.org this compound normally binds to the 30S ribosomal subunit, sterically hindering the attachment of aminoacyl-tRNA to the A-site and thereby inhibiting protein synthesis. wikipedia.orgoup.com

The mechanism of ribosomal protection by RPPs like TetM and TetO involves the following steps:

Binding to the Ribosome: In a GTP-dependent manner, the RPP binds to the ribosome, likely at or near the A-site where this compound is bound. researchgate.netmdpi.com

Dislodging this compound: The RPP induces conformational changes in the ribosome that lead to the release of the this compound molecule. pnas.orgmdpi.com Cryo-electron microscopy studies have shown that a conserved loop in domain IV of TetM directly overlaps with the this compound binding site, physically displacing the drug. pnas.orgpnas.org

Resetting the Ribosome: After this compound is released, the RPP dissociates from the ribosome, allowing protein synthesis to resume. mdpi.com GTP hydrolysis is required for the catalytic, multi-turnover function of the RPP, but not necessarily for the initial dislodging of the antibiotic. pnas.org

Enzymatic Inactivation and Modification of Tetracyclines

A less common but clinically significant mechanism of this compound resistance is the enzymatic inactivation of the antibiotic. creative-diagnostics.comwikipedia.org This is carried out by a class of enzymes known as this compound destructases. researchgate.netgoogle.com

These enzymes, encoded by genes such as tet(X), are flavin-dependent monooxygenases. researchgate.netnih.gov They catalyze the hydroxylation of the this compound molecule, typically at the C11a position. wikipedia.orgnih.gov This modification destabilizes the antibiotic's structure, leading to its degradation and rendering it unable to bind to the ribosome. nih.gov The enzymatic inactivation permanently eliminates the antibiotic from both inside and outside the cell. nih.gov While historically rare, the emergence of tet(X) variants that can inactivate newer generation tetracyclines like tigecycline is a growing concern. researchgate.netfrontiersin.org

Identification and Characterization of this compound-Modifying Enzymes (e.g., Tet(X))

A critical mechanism of this compound resistance involves the enzymatic modification and inactivation of the antibiotic. agriculturejournals.cz The most well-characterized enzymes are the Tet(X) family of flavin-dependent monooxygenases. nih.govrsc.org These enzymes catalyze the degradation of tetracyclines, including the last-resort antibiotic tigecycline. nih.govnih.gov

The tet(X) gene was first discovered in Bacteroides fragilis and encodes a NADP-dependent monooxygenase that hydroxylates the this compound molecule. nih.govwustl.edu This modification renders the antibiotic unable to bind to its ribosomal target, thus conferring resistance. rsc.org Since its initial discovery, a growing number of tet(X) variants have been identified in a diverse range of bacteria, including both environmental and pathogenic species. wustl.edu For instance, tet(X3) and tet(X4) have been found in bacteria from animals and clinical settings in China. nih.gov A novel variant, tet(X14), was identified in a tigecycline-resistant Empedobacter stercoris strain from a pig fecal sample. biorxiv.org This variant confers a 16-fold increase in the minimum inhibitory concentration (MIC) for tigecycline when expressed in Escherichia coli. biorxiv.org

The Tet(X) enzymes, along with their homologs, are capable of inactivating all classes of this compound antibiotics, posing a significant threat to the future clinical utility of this drug class. wustl.eduoup.com The structural and functional similarities among Tet(X) enzymes have been a subject of detailed research. For example, the Tet(X) protein from Chilean Epilithonimonas strains shows high structural similarity to the Tet(X) protein first described in Bacteroides fragilis. nih.gov

Recent studies have focused on understanding the biochemical basis of Tet(X)-mediated degradation and identifying potential inhibitors. rsc.orgwustl.edu For example, the crystal structure of Tet(X7), an enzyme recovered from a human gut metagenome, has been solved, revealing the mechanism of this compound degradation. wustl.edu This enzyme was also identified in a clinical isolate of Pseudomonas aeruginosa, highlighting the clinical relevance of this resistance mechanism. wustl.edu

Biochemical Pathways of this compound Degradation

The biochemical degradation of this compound by bacteria involves several pathways, often initiated by the action of enzymes like Tet(X). The primary mechanism of Tet(X) is the hydroxylation of the this compound molecule at the C11a position. rsc.org This initial enzymatic step is often followed by non-enzymatic breakdown of the antibiotic. oup.com

Studies on various bacterial strains have elucidated different degradation pathways. For instance, in Klebsiella sp. strain TR5, this compound degradation involves multiple pathways, including hydroxylation, demethylation, and oxidation, primarily targeting the functional groups of the this compound molecule. researchgate.net Similarly, research on Sphingobacterium mizutaii S121 identified eight possible degradation products and proposed three putative degradation pathways. nih.gov

Photocatalytic degradation represents a non-bacterial method of this compound breakdown. The main pathways in this process include demethylation, ring-opening, deamination, and dehydration, driven by the generation of reactive oxygen species. mdpi.com

The end products of this compound degradation are generally less toxic than the parent compound. mdpi.com For example, in vitro experiments with engineered myoglobin showed that the degradation products of several this compound antibiotics lost their antibacterial activity against E. coli. mdpi.com

| Degradation Method | Key Pathways | Organism/System | Reference |

| Enzymatic (Bacterial) | Hydroxylation, Demethylation, Oxidation | Klebsiella sp. | researchgate.net |

| Enzymatic (Bacterial) | Hydroxylation, Methyl oxidation, Decarbonization, Demethylation, Alcohol oxidation | Engineered Myoglobin | mdpi.com |

| Enzymatic (Bacterial) | Proposed pathways based on 8 degradation products | Sphingobacterium mizutaii S121 | nih.gov |

| Photocatalytic | Demethylation, Ring-opening, Deamination, Dehydration | Ti3C2/TiO2/Ag photocatalyst | mdpi.com |

| Photocatalytic | Demethylation, Open-loop reactions, Loss of hydroxyl group | S-BiOBr photocatalyst | frontiersin.org |

Role of Chromosomal and Plasmid-Encoded Resistance Genes

This compound resistance genes (tet genes) can be located on either the bacterial chromosome or on mobile genetic elements like plasmids and transposons. agriculturejournals.czagriculturejournals.cz The location of these genes plays a crucial role in their stability and dissemination.

Plasmid-Encoded Resistance: A significant number of tet genes are found on plasmids. plos.orgoup.com This plasmid-mediated resistance is a major factor in the rapid spread of this compound resistance among different bacterial species and genera. agriculturejournals.cz Plasmids can carry not only tet genes but also genes conferring resistance to other antibiotics, leading to multidrug resistance. nih.gov For example, the tet(A) and tet(B) genes, which code for efflux pumps, are frequently located on plasmids in Gram-negative bacteria. asm.org In a study of Shigella spp. and enteroinvasive E. coli, the tet(A)-1 allele was found on an 8.6-kb plasmid designated pSSTA-1. nih.gov Similarly, in Lactobacillus sakei, the tet(L) gene, which also codes for an efflux pump, is carried on a plasmid. asm.org

Chromosomal-Encoded Resistance: While many tet genes are plasmid-borne, some are integrated into the bacterial chromosome. biorxiv.org Chromosomal resistance can arise from mutations in genes that are naturally present in the bacterium or through the integration of mobile genetic elements like transposons. nih.gov For instance, the tet(M) gene, which provides ribosomal protection, is often associated with transposons and can be found on the chromosome of bacteria like Lactobacillus sakei. asm.org The tet(X14) gene was identified on the chromosome of Empedobacter stercoris. biorxiv.org

The presence of the same resistance genes on both chromosomes and plasmids highlights the dynamic nature of the bacterial genome and the various strategies bacteria employ to acquire and maintain antibiotic resistance.

Horizontal Transfer of this compound Resistance Determinants in Microbial Populations

The widespread dissemination of this compound resistance is largely due to the horizontal transfer of resistance genes between bacteria. agriculturejournals.czagriculturejournals.cz This transfer can occur between bacteria of the same or different species and genera. agriculturejournals.cz Mobile genetic elements, such as plasmids and transposons, are the primary vehicles for this transfer. agriculturejournals.cznih.gov

Conjugation is a key mechanism for the horizontal transfer of this compound resistance. ajol.info This process involves the direct transfer of genetic material, often a plasmid, from a donor to a recipient bacterium. ajol.info Studies have demonstrated the conjugal transfer of this compound resistance genes in various environments, including the aquatic environment of Bangladesh, where tet genes were shown to transfer from Vibrio cholerae to Escherichia coli. ajol.info In beef cattle, a high percentage (82.9%) of this compound-resistant E. coli isolates were able to transfer their resistance genes via conjugation. asm.org

The transfer of resistance determinants is not limited to a single gene. Often, multiple resistance genes are transferred together on the same mobile element, contributing to the spread of multidrug resistance. ajol.info For example, a study observed the horizontal transfer of a this compound resistance gene in combination with genes for resistance to sulphamethoxazole-trimethoprim, streptomycin, and erythromycin. ajol.info

The high frequency of horizontal gene transfer, facilitated by the use of tetracyclines, contributes significantly to the increasing prevalence of this compound-resistant bacteria in both clinical and environmental settings. agriculturejournals.cz

Molecular Basis of Co-Resistance and Cross-Resistance to Tetracyclines

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics within the same class. sci-hub.se For example, many this compound resistance genes provide resistance to a broad range of this compound derivatives. However, the level of resistance can vary depending on the specific gene and the this compound analog. For instance, isolates of E. coli carrying the tet(B) gene generally exhibit higher MIC values for various tetracyclines compared to those carrying the tet(A) gene. asm.org

Co-resistance is the phenomenon where resistance to different classes of antibiotics occurs simultaneously due to the presence of multiple resistance genes on the same genetic element. oup.com This is a common occurrence with this compound resistance, as tet genes are often located on plasmids or transposons that also carry genes for resistance to other antimicrobials. nih.govdovepress.com

Several studies have highlighted the co-existence of tet genes with other resistance genes. In dairy cows, tet(X3) and tet(X4) genes were found to coexist with other antimicrobial resistance genes, suggesting that resistance to tigecycline could be co-selected by the use of other antibiotics. nih.gov In Group B Streptococcus, this compound resistance determinant genes were frequently linked to erm(B) and erm(A), genes that confer resistance to macrolides. dovepress.com This genetic linkage means that the use of one class of antibiotic can select for and maintain resistance to another, unrelated class of antibiotics.

The co-selection of antibiotic and heavy metal resistance is another area of concern. oup.com Metal resistance genes can be genetically linked to antibiotic resistance genes on mobile genetic elements, leading to the co-selection of both traits in environments contaminated with heavy metals. oup.com

Non-antibacterial Molecular Activities of Tetracycline Compounds

Anti-inflammatory and Immunomodulatory Properties: Mechanistic Insights

Tetracyclines exert significant anti-inflammatory and immunomodulatory effects through multiple mechanisms. mdpi.comresearchgate.net These actions are independent of their antimicrobial properties and involve the modulation of key inflammatory pathways and cellular responses. biomedres.usresearchgate.net Tetracyclines can suppress the activation and migration of neutrophils, inhibit the production of pro-inflammatory mediators, and modulate the function of immune cells. researchgate.netnih.gov

A primary mechanism underlying the anti-inflammatory action of tetracyclines is their ability to inhibit matrix metalloproteinases (MMPs). nih.govphysiology.org MMPs are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components, such as collagen. physiology.orgbiomedpharmajournal.org Elevated MMP activity is a hallmark of many inflammatory diseases, contributing to tissue destruction. mdpi.com

Tetracyclines, including doxycycline and chemically modified tetracyclines (CMTs) that lack antibiotic activity, can directly inhibit MMPs. nih.govnih.gov This inhibition is thought to occur through the chelation of zinc (Zn²⁺) and calcium (Ca²⁺) ions that are essential for the catalytic activity and structural integrity of MMPs. nih.govbrieflands.com The lower half of the tetracycline molecule is crucial for this metal ion chelation. researchgate.net The effectiveness of this inhibition can vary depending on the specific this compound, the type of MMP, and the pH. nih.gov For instance, doxycycline has been shown to inhibit collagenase, gelatinase A, and stromelysin. researchgate.net

Studies have shown that doxycycline and a chemically modified this compound (CMT-1) can inhibit human neutrophil collagenase at concentrations achievable in the body. asm.org In contrast, fibroblast collagenase, which is more involved in normal tissue remodeling, is significantly more resistant to inhibition by these compounds. asm.org This suggests a degree of selectivity for MMPs from inflammatory sources.

| This compound Derivative | Target MMP(s) | IC50 Value | Source |

| Doxycycline | Human Neutrophil Collagenase | 26 µM | asm.org |

| CMT-1 | Human Neutrophil Collagenase | 31 µM | asm.org |

| Doxycycline | Human Fibroblast Collagenase | 280 µM | asm.org |

| CMT-1 | Human Fibroblast Collagenase | 510 µM | asm.org |

| Minocycline | MMP-9 | 10.7 µM | brieflands.com |

| This compound | MMP-9 | 40.0 µM | brieflands.com |

| Doxycycline | MMP-9 | 608.0 µM | brieflands.com |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Tetracyclines can modulate the production and release of various cytokines and chemokines, key signaling molecules that regulate inflammatory responses. nih.govnih.gov They have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). mdpi.combiomedpharmajournal.orgnih.gov

For example, in lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline, tigecycline, and doxycycline significantly downregulated the expression of TNF-α, IL-8, macrophage inflammatory protein (MIP)-1α, and MIP-1β. nih.gov Doxycycline and minocycline have also been observed to decrease the production of TNF-α, IL-6, and IL-8 in a dose-dependent manner. nih.gov This modulation of cytokine and chemokine production is a key aspect of the immunomodulatory effects of tetracyclines. nih.gov

The immunomodulatory and anti-inflammatory effects of tetracyclines are mediated, in part, by their influence on critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net The NF-κB pathway is a central regulator of gene expression involved in inflammation, immunity, and cell survival. plos.orgfrontiersin.org

Tetracyclines, such as minocycline and doxycycline, can inhibit the activation of the NF-κB pathway at various points. researchgate.net This includes inhibiting the activation of IκBα kinase (IKK), the phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the nuclear translocation of the p65 subunit of NF-κB. researchgate.netfrontiersin.org By suppressing NF-κB activation, tetracyclines reduce the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. plos.orgfrontiersin.org

Modulation of Cytokine and Chemokine Expression

Anti-proteolytic and Collagenolytic Inhibition Mechanisms

The anti-proteolytic and anti-collagenolytic activities of tetracyclines are central to their non-antibacterial therapeutic potential. These properties are primarily attributed to their ability to inhibit MMPs, as detailed in section 6.1.1. nih.govphysiology.org By inhibiting collagenases (e.g., MMP-1, MMP-8) and gelatinases (e.g., MMP-2, MMP-9), tetracyclines can prevent the breakdown of collagen and other extracellular matrix proteins. nih.govphysiology.org This is particularly relevant in conditions characterized by excessive tissue degradation.

The mechanism of this inhibition involves the direct binding of the this compound molecule to the MMP, a process dependent on the chelation of metal ions within the enzyme. nih.gov This anti-proteolytic action is not dependent on the antimicrobial properties of tetracyclines, as demonstrated by the efficacy of chemically modified tetracyclines (CMTs) which lack antibacterial activity but retain their ability to inhibit MMPs. nih.govnih.gov Furthermore, some studies suggest that tetracyclines may also exert their anti-proteolytic effects by inhibiting the expression of MMPs. physiology.org

Anti-angiogenic Mechanisms

Tetracyclines, including doxycycline, minocycline, and chemically modified tetracyclines (CMTs), have demonstrated anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels. biomedres.usnih.gov This activity is relevant to diseases characterized by pathological angiogenesis, such as cancer and certain inflammatory conditions. biomedres.usbiomedpharmajournal.org

The anti-angiogenic effects of tetracyclines are thought to be mediated through several mechanisms. One proposed mechanism is the inhibition of MMPs, which are involved in the degradation of the extracellular matrix, a crucial step for endothelial cell migration and new vessel formation. researchgate.netnih.gov However, some studies suggest that the anti-angiogenic action of doxycycline and minocycline may also occur through MMP-independent pathways. researchgate.net

Additionally, tetracyclines can directly inhibit endothelial cell proliferation, a fundamental process in angiogenesis. nih.gov Research has also indicated that CMTs can reduce the secretion of vascular endothelial growth factor (VEGF), a potent angiogenic factor, from cancer cells. researchgate.net

Modulation of Apoptosis and Cell Survival Pathways

Tetracyclines can influence apoptosis (programmed cell death) and cell survival pathways, with effects that can be either pro-apoptotic or anti-apoptotic depending on the cell type and context. physiology.orgresearchgate.net

Minocycline, in particular, is known for its potent anti-apoptotic effects, which are thought to be related to its ability to modulate specific signaling pathways involved in cell death. physiology.org In contrast, some chemically modified tetracyclines (CMTs) have been shown to induce apoptosis in tumor cells. biomedpharmajournal.orgnih.gov These CMTs can trigger the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov For instance, CMT-1 and CMT-8 have been found to activate caspase-8 and, to a lesser extent, caspase-9 in a macrophage cell line. nih.gov

Furthermore, tetracyclines have been shown to modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family and survivin. nih.govspringermedizin.de The ability of tetracyclines to influence these fundamental cellular processes contributes to their diverse therapeutic potential. Recent studies have also highlighted that tetracyclines can promote cell survival in models of mitochondrial disease by reducing endoplasmic reticulum stress and activating mitoribosome quality control. embopress.orgnih.govresearchgate.net

Influence on Autophagy Regulation

Tetracyclines have been shown to modulate autophagy, a fundamental cellular process for degrading and recycling cellular components. However, their effects appear to be context-dependent, with studies reporting both inhibition and induction of autophagy.

In models of cerebral ischemia, this compound pretreatment has been observed to inhibit autophagy. researchgate.netplos.org This inhibition is linked to a reduction in the expression of key autophagy-related proteins, Beclin 1 and LC3. researchgate.net The mechanism appears to involve the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, which in turn downregulates the inflammatory response. plos.orgresearchgate.net The autophagy inhibitor 3-methyladenine (3-MA) has been shown to mimic these effects, suggesting a direct link between this compound's anti-inflammatory and autophagy-inhibiting properties in this context. researchgate.netresearchgate.net

Conversely, other studies have demonstrated that this compound derivatives can induce autophagy. In human hepatoma cells, minocycline was found to inhibit concanavalin-A-induced autophagy. nih.gov This effect was associated with the inhibition of signal transducer and activator of transcription 3 (STAT3) phosphorylation and the expression of MT1-MMP, a membrane-type matrix metalloproteinase. nih.gov The silencing of NANOS1, a gene that may colocalize with MT1-MMP, also inhibited STAT3 phosphorylation, suggesting a complex regulatory network. nih.gov

It is important to note that the role of autophagy in cell survival is complex. While it is a critical homeostatic mechanism, it can also contribute to tumor progression. nih.gov Therefore, the modulation of autophagy by tetracyclines presents a potential therapeutic avenue, but one that requires further elucidation.

Neuroprotective Mechanisms at the Molecular Level

This compound and its derivatives, particularly minocycline and doxycycline, have demonstrated significant neuroprotective effects in various experimental models of neurological disorders. These effects are attributed to a range of molecular mechanisms that extend beyond their antimicrobial action and involve the modulation of inflammation, apoptosis, and oxidative stress.

A key aspect of tetracyclines' neuroprotective activity is their ability to cross the blood-brain barrier. ruralneuropractice.com Once in the central nervous system, they exert anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the brain. researchgate.neteurekaselect.comresearchgate.net This leads to a reduction in the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2), all of which contribute to neuronal damage. researchgate.netresearchgate.net

Tetracyclines also interfere with apoptotic cell death pathways. Minocycline, for instance, has been shown to inhibit the release of pro-apoptotic factors like cytochrome c, AIF, and SMAC/Diablo from the mitochondria by regulating mitochondrial permeability. researchgate.netresearchgate.net It can also upregulate the anti-apoptotic protein Bcl-2 and inhibit the activation of caspases, which are key executioners of apoptosis. researchgate.netresearchgate.netmdpi.com Specifically, the inhibition of caspase-1 and caspase-3 has been highlighted as an important mechanism. ruralneuropractice.com

Furthermore, tetracyclines possess antioxidant properties, directly scavenging reactive oxygen species (ROS) and inhibiting the expression of inducible nitric oxide synthase (iNOS). eurekaselect.comulisboa.pt They also inhibit matrix metalloproteinases (MMPs), enzymes that can degrade the extracellular matrix and compromise the integrity of the blood-brain barrier. researchgate.netulisboa.pt

Table 1: Neuroprotective Mechanisms of Tetracyclines

| Mechanism | Molecular Targets/Effects | References |

|---|---|---|

| Anti-inflammation | Inhibition of microglial activation; Decreased production of IL-1β, NO, PGE2 | researchgate.neteurekaselect.comresearchgate.net |

| Anti-apoptosis | Inhibition of cytochrome c, AIF, and SMAC/Diablo release; Upregulation of Bcl-2; Inhibition of caspase-1 and caspase-3 | ruralneuropractice.comresearchgate.netresearchgate.netmdpi.com |

| Antioxidant Activity | Direct scavenging of ROS; Inhibition of iNOS expression | eurekaselect.comulisboa.pt |

| MMP Inhibition | Inhibition of matrix metalloproteinase activity | researchgate.netulisboa.pt |

Anti-tumor and Anti-proliferative Mechanisms in Cellular Models

This compound and its derivatives have shown promise as anti-tumor agents in various cancer cell lines and animal models. Their mechanisms of action are multifaceted, targeting key processes involved in cancer progression such as cell proliferation, apoptosis, and metastasis.

One of the primary anti-cancer mechanisms of tetracyclines is the induction of apoptosis, or programmed cell death. mdpi.comki.se In leukemia cell lines, for instance, this compound analogues like doxycycline, minocycline, and COL-3 have been shown to induce apoptosis through mitochondria-mediated and caspase-dependent pathways. ki.se Doxycycline has also been found to induce apoptosis in prostate cancer cells by altering the expression of Bcl-2 family proteins, key regulators of apoptosis. mdpi.com

Tetracyclines can also inhibit cell proliferation by targeting mitochondrial function. oncotarget.com It has been proposed that these compounds inhibit mitochondrial protein synthesis, leading to a decrease in the energy-generating capacity of cancer cells and arresting their proliferation. oncotarget.com Doxycycline, for example, has been shown to inhibit mitochondrial protein synthesis in glioma cells, resulting in metabolic changes that curb cell growth. mdpi.comresearchgate.net

Furthermore, tetracyclines are known inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix. researchgate.netnih.gov By inhibiting MMPs, tetracyclines can potentially prevent the spread of cancer cells. mdpi.com Some derivatives also interfere with critical signaling pathways involved in cancer. For example, minocycline can disrupt TNF-α-induced cell fusion in breast cancer models by inhibiting NF-κB activation. mdpi.comresearchgate.net Tigecycline has been shown to promote autophagy-mediated growth inhibition in gastric cancer cells by activating the AMPK pathway and suppressing mTOR signaling. researchgate.net

Table 2: Anti-tumor Mechanisms of this compound Derivatives in Cellular Models

| This compound Derivative | Cancer Model | Mechanism of Action | References |

|---|---|---|---|

| Doxycycline | Glioma | Inhibition of mitochondrial protein synthesis, leading to metabolic reprogramming. | mdpi.comresearchgate.net |

| Doxycycline | Prostate Cancer | Induction of apoptosis via modulation of Bcl-2 family proteins. | mdpi.com |

| Minocycline | Breast Cancer | Inhibition of NF-κB activation, preventing cell fusion. | mdpi.comresearchgate.net |

| Tigecycline | Gastric Cancer | Promotion of autophagy-mediated growth inhibition via AMPK/mTOR pathway. | researchgate.net |

| Eravacycline | Pancreatic Cancer | Induction of apoptosis, indicated by upregulation of cleaved PARP-1. | researchgate.net |

Antiviral Mechanisms of Action

Tetracyclines have demonstrated antiviral activity against a range of viruses, including RNA viruses like HIV, Dengue virus, and West Nile virus. researchgate.nettandfonline.comresearchgate.net Their antiviral effects are thought to be largely indirect, stemming from their influence on host cellular processes that viruses exploit for replication and propagation. nih.govresearchgate.net

One proposed mechanism is the inhibition of matrix metalloproteinases (MMPs), which are utilized by some viruses to facilitate entry into host cells and for other functions. tandfonline.com By inhibiting MMPs, tetracyclines may impede these viral processes.

Another potential antiviral mechanism involves the interaction of tetracyclines with double-stranded RNA (dsRNA), which is a key component in the replication cycle of many viruses and a trigger for host immune responses. tandfonline.com It has been suggested that tetracyclines can stabilize dsRNA, potentially interfering with viral replication. tandfonline.com

Furthermore, the anti-inflammatory and anti-apoptotic properties of tetracyclines contribute to their antiviral effects. nih.govresearchgate.net By reducing inflammation and preventing cell death, these compounds can mitigate the cellular damage caused by viral infections. researchgate.net Docking studies have also suggested that certain tetracyclines, like doxycycline, may directly interfere with viral components or host factors essential for viral entry and replication. For instance, doxycycline has been proposed to bind to the SARS-CoV-2 main protease (Mpro) and the human Adaptor-Associated Kinase 1 (AAK1), which is involved in viral endocytosis. tandfonline.com

Recent research also points to a role for tetracyclines in inducing a mitochondrial stress response in the host, which in turn activates an interferon (IFN) response. jci.org This antibiotic-enhanced host resistance mechanism can contribute to the control of viral infections. jci.org

Antiparasitic Mechanisms and Target Identification

Tetracyclines, particularly doxycycline, are utilized for the prevention and treatment of certain parasitic diseases, most notably malaria. elifesciences.org Their primary mechanism of action against the Plasmodium parasite, which causes malaria, is the inhibition of protein synthesis within a unique organelle called the apicoplast. elifesciences.org

The apicoplast is a non-photosynthetic plastid found in many apicomplexan parasites, including Plasmodium. It has its own genome and prokaryotic-like ribosomes (70S), which are distinct from the eukaryotic ribosomes (80S) in the parasite's cytoplasm. elifesciences.org Tetracyclines are thought to specifically target these 70S ribosomes, thereby blocking the synthesis of essential proteins required for the parasite's survival and replication. elifesciences.org This leads to a delayed-death phenotype, where the parasite is killed in the subsequent life cycle. elifesciences.org

Research has revealed that the antiparasitic activity of tetracyclines can be more complex. Studies with doxycycline have shown that at higher concentrations, it can exert a faster, first-cycle killing effect on Plasmodium falciparum. elifesciences.org This faster action is also linked to the apicoplast but appears to involve a metal-dependent mechanism, as it can be rescued by exogenous iron. elifesciences.org This suggests that doxycycline may have multiple, concentration-dependent mechanisms of action within the apicoplast. elifesciences.org

Beyond malaria, tetracyclines have shown activity against other parasites, such as Giardia lamblia. researchgate.net Studies have indicated that the efficacy of different this compound derivatives against Giardia correlates with their lipophilicity, with more lipophilic compounds exhibiting greater inhibitory activity. researchgate.net The general mechanism of action against these parasites is also believed to be the inhibition of protein synthesis. slideshare.netbasicmedicalkey.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 3-methyladenine (3-MA) |

| Beclin 1 |

| COL-3 |

| Doxycycline |

| Eravacycline |

| Minocycline |

| This compound |

Environmental Dynamics and Ecological Impact of Tetracycline Residues

Environmental Occurrence, Persistence, and Distribution of Tetracyclines

Tetracycline residues are frequently detected in a variety of environmental matrices. nih.govnih.gov They are found in hospital sewage, with concentrations ranging from 330 to 1240 ng/L, and in landfill leachates. mdpi.com Due to their extensive use in livestock, tetracyclines are among the most reported antibiotic residues in animal manure, with concentrations reaching up to the mg/kg range. mdpi.comnih.gov Consequently, agricultural soils amended with manure often show detectable levels of tetracyclines, ranging from micrograms to milligrams per kilogram. mdpi.com

The persistence of tetracyclines in the environment is a key factor in their widespread distribution. They are known to be more persistent than many other antibiotics, such as penicillins. nih.govmase.gov.it In soil and sludge, the half-lives of tetracyclines can range from a few days to over a hundred days. For instance, studies have reported half-lives of 4.5–105 days for this compound, 3.2–30 days for oxythis compound, and 1–86.8 days for chlorthis compound in sludge or fecal compost. mdpi.com A systematic review indicated that the median dissipation half-lives of this compound, oxythis compound, and chlorthis compound in agricultural soil ranged from 20.0 to 38.8 days. nih.gov This persistence allows for their accumulation and wider dispersal in the environment. researchgate.net

The distribution of tetracyclines in the environment is governed by their physicochemical properties and interactions with environmental components. acs.org With high sorption coefficients, tetracyclines tend to be readily absorbed by soil particles and sediments. nih.govmdpi.com This high adsorption potential means they are preferentially retained in the soil matrix, which can act as a long-term reservoir for these compounds. mdpi.commdpi.com From the soil, tetracyclines can be transported to surface waters through runoff or leach into groundwater, although their mobility is somewhat limited by their strong sorption characteristics. mdpi.com The presence of tetracyclines has been documented in various aquatic environments, including rivers, lakes, and even marine sediments. nih.govresearchgate.net

Abiotic and Biotic Degradation Pathways in Environmental Compartments

The transformation and breakdown of this compound in the environment occur through a combination of non-biological (abiotic) and biological (biotic) processes. mdpi.comrsc.org These degradation pathways are crucial in determining the ultimate fate and persistence of this compound residues.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for tetracyclines, especially when they are present on soil surfaces or in sunlit surface waters. nih.govencyclopedia.pub The process can occur directly, through the absorption of sunlight, or indirectly, enhanced by other substances in the environment. frontiersin.org

The kinetics of this compound photodegradation generally follow a pseudo-first-order model. pan.plresearchgate.net Studies have shown that the rate of degradation is influenced by factors such as the initial concentration of the antibiotic, the pH of the solution, and the presence of other substances. researchgate.net For example, one study found that approximately 40% of this compound degraded within 60 minutes of UV/vis light irradiation. pan.pl The presence of photocatalysts like iron oxide or zinc titanate nanoparticles can significantly accelerate this process. pan.plrsc.org For instance, a zinc titanate nanocellulose composite demonstrated a 99.81% degradation efficiency for this compound hydrochloride within 120 minutes under light illumination. rsc.org Another study using CdS nanoparticles reported up to 80% degradation of this compound in one hour. mdpi.com

The degradation process involves the generation of reactive oxygen species, such as hydroxyl and superoxide radicals, which attack the this compound molecule. pan.plnih.gov This leads to a series of reactions, including ring-opening, detachment of functional groups like carbonyl and amino groups, and further oxidation. mdpi.com The ultimate products of complete photodegradation are smaller molecules like carbon dioxide and water. mdpi.com However, the process can also generate various intermediate transformation products.

Microbial biodegradation is a key biotic process contributing to the dissipation of this compound in the environment. nih.govresearchgate.net A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound. nih.govresearchgate.net This can occur through metabolic or co-metabolic processes. mase.gov.it

Several bacterial strains have been isolated that can efficiently degrade this compound. For instance, a strain of Sphingobacterium mizutaii was able to completely degrade 20 mg/L of this compound within five days. nih.gov Similarly, microbial consortia enriched from activated sludge and soil have demonstrated high degradation capabilities, removing over 80% of an initial 50 mg/L this compound concentration within seven days. researchgate.net Fungi, such as the yeast strain Cutaneotrichosporon dermatis, have also shown the ability to efficiently degrade this compound. mdpi.com The efficiency of biodegradation is influenced by environmental conditions like temperature and pH, with optimal conditions varying between different microorganisms. rsc.orgmdpi.com